RO3244794

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

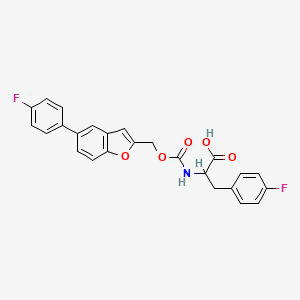

C25H19F2NO5 |

|---|---|

Molekulargewicht |

451.4 g/mol |

IUPAC-Name |

3-(4-fluorophenyl)-2-[[5-(4-fluorophenyl)-1-benzofuran-2-yl]methoxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C25H19F2NO5/c26-19-6-1-15(2-7-19)11-22(24(29)30)28-25(31)32-14-21-13-18-12-17(5-10-23(18)33-21)16-3-8-20(27)9-4-16/h1-10,12-13,22H,11,14H2,(H,28,31)(H,29,30) |

InChI-Schlüssel |

IDONYPMIPXYFLY-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)OCC2=CC3=C(O2)C=CC(=C3)C4=CC=C(C=C4)F)F |

Synonyme |

R-3-(4-fluoro-phenyl)-2-(5-(4-fluoro-phenyl)-benzofuran-2-ylmethoxycarbonylamino)-propionic acid RO3244794 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

RO3244794: A Selective Prostacyclin (IP) Receptor Antagonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostacyclin (PGI2) is a lipid mediator that exerts a wide range of physiological and pathological effects, primarily through activation of the G-protein coupled prostacyclin receptor (IP receptor).[1] These effects include vasodilation, inhibition of platelet aggregation, and modulation of inflammation and pain.[1] The development of selective antagonists for the IP receptor is crucial for elucidating the specific roles of PGI2 in various biological processes and for the potential therapeutic intervention in diseases where IP receptor signaling is dysregulated.

This technical guide provides an in-depth overview of RO3244794, a potent and selective antagonist of the human IP receptor.[1] It consolidates key quantitative data, details the experimental protocols used for its characterization, and provides visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the binding affinity, functional antagonism, and selectivity of this compound for the IP receptor.

Table 1: Binding Affinity of this compound at the IP Receptor [1]

| Preparation | Radioligand | pKi (mean ± SEM) |

| Human Platelets | [3H]-iloprost | 7.7 ± 0.03 |

| Recombinant Human IP Receptor (CHO-K1 cells) | [3H]-iloprost | 6.9 ± 0.1 |

pKi is the negative logarithm of the inhibition constant (Ki).

Table 2: Functional Antagonism of this compound at the Human IP Receptor [1]

| Assay System | Agonist | pKi (mean ± SEM) |

| CHO-K1 cells expressing human IP receptor (cAMP accumulation) | Carbaprostacyclin | 8.5 ± 0.11 |

pKi was calculated from the IC50 value using the Cheng-Prusoff equation.

Table 3: Selectivity Profile of this compound against other Prostanoid Receptors [1]

| Receptor Subtype | pKi |

| EP1 | < 5 |

| EP3 | 5.38 |

| EP4 | 5.74 |

| TP | 5.09 |

Selectivity was determined by the ability of this compound to displace specific radioligands at the respective receptors.

Experimental Protocols

Radioligand Binding Assay

This protocol outlines the methodology used to determine the binding affinity of this compound for the IP receptor.

Objective: To quantify the binding affinity of this compound to the human IP receptor using a competitive radioligand binding assay.

Materials:

-

Receptor Source: Human platelet membranes or membranes from CHO-K1 cells stably expressing the human IP receptor.

-

Radioligand: [3H]-iloprost, a stable prostacyclin analog.

-

Competitor: this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize human platelets or CHO-K1 cells expressing the IP receptor in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 100-200 µg/mL.

-

-

Assay Setup:

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

Increasing concentrations of this compound (or vehicle for total binding).

-

A fixed concentration of [3H]-iloprost (typically at its Kd concentration).

-

Membrane preparation.

-

-

For non-specific binding determination, add a high concentration of unlabeled iloprost.

-

-

Incubation:

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]-iloprost binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional cAMP Accumulation Assay

This protocol describes the method to assess the functional antagonist activity of this compound by measuring its ability to inhibit agonist-induced cAMP production.

Objective: To determine the functional potency of this compound as an antagonist at the human IP receptor by measuring its effect on carbaprostacyclin-induced cAMP accumulation.

Materials:

-

Cells: CHO-K1 cells stably expressing the human IP receptor.

-

Agonist: Carbaprostacyclin (a stable PGI2 analog).

-

Antagonist: this compound.

-

Cell Culture Medium: Ham's F-12 medium supplemented with 10% fetal bovine serum and a selection agent (e.g., G418).

-

Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) containing 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).

-

cAMP Detection Kit: e.g., AlphaScreen™ cAMP Assay Kit (PerkinElmer).

Procedure:

-

Cell Culture:

-

Culture the CHO-K1 cells expressing the human IP receptor in appropriate medium until they reach 80-90% confluency.

-

-

Cell Preparation:

-

Harvest the cells and resuspend them in stimulation buffer to a density of 1-2 x 10^6 cells/mL.

-

-

Assay Protocol (using AlphaScreen™ as an example):

-

In a 384-well white opaque plate, add the following:

-

Cell suspension.

-

Increasing concentrations of this compound (or vehicle).

-

-

Pre-incubate for 15-30 minutes at room temperature.

-

Add a fixed concentration of carbaprostacyclin (typically the EC80 concentration).

-

Incubate for 30-60 minutes at room temperature to allow for cAMP production.

-

-

cAMP Detection:

-

Add the AlphaScreen™ acceptor beads and donor beads according to the manufacturer's protocol.

-

Incubate in the dark for 60-120 minutes.

-

-

Signal Measurement:

-

Read the plate using an AlphaScreen-compatible plate reader. The signal is inversely proportional to the amount of cAMP produced.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the raw data to cAMP concentrations.

-

Plot the percentage of inhibition of agonist-induced cAMP production against the logarithm of the this compound concentration.

-

Determine the IC50 value and calculate the pKi using the Cheng-Prusoff equation.

-

In Vivo Model: Carrageenan-Induced Mechanical Hyperalgesia in Rats

This protocol details an in vivo model used to evaluate the analgesic and anti-inflammatory potential of this compound.[1]

Objective: To assess the ability of this compound to reduce mechanical hyperalgesia in a rat model of inflammation.

Materials:

-

Animals: Male Sprague-Dawley rats (150-200 g).

-

Inflammatory Agent: Carrageenan (1-2% w/v in sterile saline).

-

Test Compound: this compound.

-

Vehicle: Appropriate vehicle for this compound administration.

-

Mechanical Stimulator: Randall-Selitto apparatus or electronic von Frey anesthesiometer.

Procedure:

-

Acclimatization:

-

Acclimate the rats to the testing environment and handling for several days before the experiment.

-

-

Baseline Measurement:

-

Measure the baseline paw withdrawal threshold to a mechanical stimulus for both hind paws of each rat.

-

-

Drug Administration:

-

Administer this compound or vehicle orally (p.o.) or intravenously (i.v.) at the desired doses and time points before the carrageenan injection. The Bley et al. (2006) study administered this compound orally 60 minutes before carrageenan.[1]

-

-

Induction of Inflammation:

-

Inject 100 µL of carrageenan solution into the plantar surface of the right hind paw.

-

-

Assessment of Mechanical Hyperalgesia:

-

At various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours), measure the paw withdrawal threshold in response to the mechanical stimulus.

-

An increase in the paw withdrawal threshold in the drug-treated group compared to the vehicle-treated group indicates an anti-hyperalgesic effect.

-

-

Data Analysis:

-

Calculate the percentage of reversal of hyperalgesia for each dose of this compound.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.

-

Signaling Pathways and Experimental Workflows

IP Receptor Signaling Pathway

The prostacyclin receptor (IP) is a Gs-protein coupled receptor. Upon binding of its ligand, such as prostacyclin (PGI2), it initiates a signaling cascade that leads to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and cellular responses.

Caption: IP Receptor Signaling Pathway.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps involved in the radioligand binding assay to determine the affinity of a test compound for the IP receptor.

Caption: Radioligand Binding Assay Workflow.

Experimental Workflow: Carrageenan-Induced Hyperalgesia Model

This diagram outlines the workflow for the in vivo assessment of the analgesic effects of this compound using the carrageenan-induced hyperalgesia model in rats.

Caption: Carrageenan-Induced Hyperalgesia Workflow.

References

RO3244794: A Technical Guide to its Application in Prostacyclin Pathway Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of RO3244794, a potent and selective antagonist of the prostacyclin (IP) receptor. This document consolidates key quantitative data, details experimental methodologies for its use, and visualizes its mechanism of action within the prostacyclin signaling pathway. The information presented is intended to support researchers and professionals in the fields of pharmacology and drug development in utilizing this compound as a tool to investigate the physiological and pathophysiological roles of prostacyclin.

Core Compound Characteristics

This compound, chemically identified as R-3-(4-fluoro-phenyl)-2-[5-(4-fluoro-phenyl)-benzofuran-2-ylmethoxycarbonylamino]-propionic acid, is a selective antagonist for the prostacyclin receptor, also known as the IP receptor.[1] Its primary role in research is to block the effects of prostacyclin (PGI2) and its analogs, thereby allowing for the elucidation of the functions mediated by the IP receptor.

Quantitative Data Summary

The following tables summarize the binding affinities and functional antagonist potencies of this compound against the prostacyclin (IP) receptor.

Table 1: Binding Affinity of this compound for the IP Receptor

| Preparation | pKi |

| Human Platelets | 7.7 ± 0.03[1] |

| Recombinant Human IP Receptor System | 6.9 ± 0.1[1] |

Table 2: Functional Antagonist Activity of this compound

| Assay System | Agonist | Measured Effect | pKi | pIC50 |

| CHO-K1 cells expressing human IP receptor | Carbaprostacyclin | Inhibition of cAMP accumulation | 8.5 ± 0.11[1] | 6.5 ± 0.06[2] |

Table 3: Selectivity Profile of this compound against other Prostanoid Receptors

| Receptor Subtype | pKi |

| EP1 | < 5[1] |

| EP3 | 5.38[1] |

| EP4 | 5.74[1] |

| TP | 5.09[1] |

Mechanism of Action and Signaling Pathway

Prostacyclin (PGI2) is a lipid mediator that exerts its effects by binding to the IP receptor, a G-protein coupled receptor (GPCR).[2] The activation of the IP receptor primarily couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP).[3] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response, such as vasodilation or inhibition of platelet aggregation.[3]

This compound acts as a competitive antagonist at the IP receptor, blocking the binding of prostacyclin and its analogs. This prevents the initiation of the downstream signaling cascade, thereby inhibiting the physiological effects of prostacyclin.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on published research.[2]

Radioligand Binding Assay for IP Receptor Affinity

This protocol is used to determine the binding affinity (Ki) of this compound for the IP receptor.

Materials:

-

Human platelet membranes or membranes from cells recombinantly expressing the human IP receptor.

-

Radioligand (e.g., [3H]-iloprost).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

-

This compound at various concentrations.

-

Non-specific binding control (e.g., a high concentration of an unlabeled IP agonist like cicaprost).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the membrane preparation with the radioligand and varying concentrations of this compound in the binding buffer.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of the non-specific binding control.

-

Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound (the concentration that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. RO1138452 and this compound: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. RO1138452 and this compound: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]

The Analgesic Potential of RO3244794: A Preclinical In-Depth Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical analgesic effects of RO3244794, a potent and selective antagonist of the prostacyclin (IP) receptor. The data herein is collated from key preclinical studies, offering insights into its efficacy in various pain models, the experimental methodologies employed, and its underlying mechanism of action.

Core Efficacy Data of this compound in Preclinical Pain Models

The analgesic properties of this compound have been evaluated in several well-established preclinical models of pain, demonstrating significant dose-dependent effects. The following tables summarize the key quantitative findings from these studies.

| Model | Species | Route of Administration | Dose Range | Key Finding | Reference |

| Acetic Acid-Induced Abdominal Constriction | Rat | Intravenous (i.v.) | 1 - 30 mg/kg | Significantly reduced the number of abdominal constrictions. | [1] |

| Carrageenan-Induced Mechanical Hyperalgesia | Rat | Oral (p.o.) | 0.3 - 30 mg/kg | Significantly and dose-dependently reduced mechanical hyperalgesia with an ED₅₀ of 14 ± 3.6 mg/kg.[1] | [1] |

| Monoiodoacetate-Induced Chronic Joint Discomfort | Rat | Oral (p.o.) | 1 and 10 mg/kg | Significantly reduced chronic joint discomfort. | [1] |

Mechanism of Action: IP Receptor Antagonism

This compound exerts its analgesic effects by selectively blocking the prostacyclin (IP) receptor.[1] Prostacyclin (PGI₂) is a lipid mediator that is produced at sites of inflammation and tissue injury.[1] Upon binding to its Gs-protein coupled receptor on sensory neurons, it triggers a signaling cascade that leads to the sensitization of these neurons, thereby contributing to pain perception, particularly in inflammatory conditions.[1] By antagonizing the IP receptor, this compound prevents this sensitization, thus alleviating pain.

Below is a diagram illustrating the signaling pathway of the prostacyclin receptor and the inhibitory action of this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key preclinical models used to evaluate the analgesic effects of this compound.

Acetic Acid-Induced Abdominal Constriction Test

This model assesses visceral pain by inducing a writhing response in rodents.

-

Animals: Male Sprague-Dawley rats.

-

Procedure:

-

Animals are administered this compound or vehicle intravenously.

-

Following a predetermined pretreatment time, a solution of acetic acid is injected intraperitoneally.

-

The number of abdominal constrictions (writhes) is counted for a specified period.

-

-

Endpoint: A reduction in the number of writhes compared to the vehicle-treated group indicates an analgesic effect.

Carrageenan-Induced Mechanical Hyperalgesia

This model is used to evaluate inflammatory pain and the efficacy of compounds in reducing mechanical sensitivity.

-

Animals: Male Sprague-Dawley rats.

-

Procedure:

-

A baseline mechanical withdrawal threshold is determined for each animal using von Frey filaments or a pressure application meter.

-

An intraplantar injection of carrageenan is administered to one hind paw to induce inflammation and hyperalgesia.

-

This compound or vehicle is administered orally.

-

At various time points after drug administration, the mechanical withdrawal threshold is reassessed.

-

-

Endpoint: An increase in the paw withdrawal threshold compared to the vehicle-treated group signifies an anti-hyperalgesic effect.

Monoiodoacetate-Induced Chronic Joint Discomfort

This model mimics the pain associated with osteoarthritis.

-

Animals: Male Sprague-Dawley rats.

-

Procedure:

-

Osteoarthritis is induced by a single intra-articular injection of monoiodoacetate (MIA) into the knee joint.

-

After a period for the development of joint pathology and pain, animals are treated orally with this compound or vehicle.

-

Pain-related behaviors, such as changes in weight-bearing on the affected limb, are assessed.

-

-

Endpoint: A normalization of weight distribution between the affected and contralateral limb indicates a reduction in joint discomfort.

Conclusion

The preclinical data strongly support the analgesic potential of this compound. Its efficacy in models of visceral, inflammatory, and chronic joint pain, coupled with its selective mechanism of action as an IP receptor antagonist, positions it as a promising candidate for further development. The detailed experimental protocols provided herein offer a foundation for the replication and extension of these pivotal studies.

References

The Discovery and Preclinical Development of RO3244794: A Selective Prostacyclin Receptor Antagonist

Introduction

RO3244794 is a potent and highly selective antagonist of the prostacyclin (IP) receptor, a G protein-coupled receptor involved in a variety of physiological and pathophysiological processes, including vasodilation, platelet aggregation, inflammation, and nociception.[1][2] Developed as a research tool to probe the functions of the IP receptor, this compound has demonstrated significant analgesic and anti-inflammatory potential in preclinical models.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on the quantitative data and experimental methodologies that underpin its characterization.

Discovery and Rationale

The development of selective IP receptor antagonists was spurred by the need for pharmacological tools to elucidate the diverse roles of prostacyclin (PGI2) in the body.[1][2] While PGI2 analogs are used clinically for their vasodilatory and anti-platelet effects, the lack of selective antagonists has hindered a complete understanding of the IP receptor's function.[1][2] this compound, with the chemical name R-3-(4-fluoro-phenyl)-2-[5-(4-fluoro-phenyl)-benzofuran-2-ylmethoxycarbonylamino]-propionic acid, emerged from a research program aimed at identifying potent and selective small molecule IP receptor antagonists.[1]

Mechanism of Action

This compound exerts its pharmacological effects by competitively binding to the IP receptor, thereby preventing the binding of the endogenous ligand, PGI2, and other synthetic agonists. The IP receptor is coupled to a Gs protein, and its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2] By blocking the IP receptor, this compound inhibits this signaling cascade, leading to a reduction in cAMP levels and the downstream physiological effects.

Figure 1: Signaling pathway of the prostacyclin (IP) receptor and the inhibitory action of this compound.

Quantitative Data

The potency and selectivity of this compound have been quantified through a series of in vitro and in vivo experiments. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Receptor Binding Affinity and Functional Antagonism

| Assay System | Parameter | Value | Reference |

| Human Platelets | pKi | 7.7 ± 0.03 | [1] |

| Recombinant Human IP Receptor | pKi | 6.9 ± 0.1 | [1] |

| CHO-K1 cells expressing human IP receptor (cAMP accumulation) | pKi | 8.5 ± 0.11 | [1][2] |

| CHO-K1 cells expressing human IP receptor (cAMP accumulation) | pIC50 | 6.5 ± 0.06 | [2] |

Table 2: Selectivity Profile of this compound

| Receptor/Enzyme | pKi | Reference |

| EP1 | < 5 | [1] |

| EP3 | 5.38 | [1] |

| EP4 | 5.74 | [1] |

| TP | 5.09 | [1] |

Table 3: In Vivo Efficacy in Rodent Models

| Model | Species | Route of Administration | Dose Range | Effect | Reference |

| Acetic Acid-Induced Abdominal Constrictions | Rat | i.v. | 1 - 30 mg/kg | Significant reduction in constrictions | [1][2] |

| Carrageenan-Induced Mechanical Hyperalgesia | Rat | p.o. | 0.3 - 30 mg/kg | Significant reduction in hyperalgesia | [1][2] |

| Carrageenan-Induced Edema | Rat | p.o. | 0.3 - 10 mg/kg | Significant dose-dependent decrease in edema | [2] |

| Monoiodoacetate-Induced Joint Discomfort | Rat | p.o. | 1 and 10 mg/kg | Significant reduction in joint discomfort | [1][2] |

Experimental Protocols

The characterization of this compound involved several key experiments, the methodologies of which are detailed below.

IP Receptor Binding Assay

Figure 2: Workflow for the IP receptor binding assay.

Methodology:

-

Membrane Preparation: Cell membranes were prepared from human platelets or cell lines stably expressing the recombinant human IP receptor.

-

Incubation: Membranes were incubated in a buffer solution containing a fixed concentration of a radiolabeled IP receptor agonist (e.g., [3H]-iloprost) and a range of concentrations of the test compound (this compound).

-

Separation: The incubation mixture was filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filter was quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The inhibitor constant (Ki) was then calculated using the Cheng-Prusoff equation.

Functional Antagonism of cAMP Accumulation

Figure 3: Workflow for the functional cAMP accumulation assay.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human IP receptor were cultured in appropriate media.

-

Pre-incubation: Cells were pre-incubated with varying concentrations of this compound for a defined period.

-

Stimulation: The cells were then stimulated with a fixed concentration of an IP receptor agonist (e.g., carbaprostacyclin) to induce cAMP production.

-

Cell Lysis: After stimulation, the cells were lysed to release the intracellular contents.

-

cAMP Measurement: The concentration of cAMP in the cell lysates was measured using a commercially available assay kit, such as an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The concentration of this compound that inhibits 50% of the agonist-induced cAMP accumulation (IC50) was determined. The functional antagonist affinity (pKi) was calculated from the pIC50 value.[2]

In Vivo Models of Nociception and Inflammation

Acetic Acid-Induced Abdominal Constrictions in Rats: This model assesses visceral pain. Rats were administered this compound intravenously, followed by an intraperitoneal injection of acetic acid. The number of abdominal constrictions (writhing) was counted over a set period. A reduction in the number of constrictions compared to vehicle-treated animals indicated an analgesic effect.[1][2]

Carrageenan-Induced Mechanical Hyperalgesia and Edema in Rats: This model evaluates inflammatory pain and edema. Carrageenan was injected into the hind paw of rats, inducing inflammation, swelling (edema), and hypersensitivity to mechanical stimuli (hyperalgesia). This compound was administered orally before the carrageenan injection. Paw volume was measured to assess edema, and the paw withdrawal threshold to a mechanical stimulus was measured to assess hyperalgesia. An increase in the paw withdrawal threshold and a decrease in paw volume indicated anti-hyperalgesic and anti-inflammatory effects, respectively.[1][2]

Monoiodoacetate-Induced Joint Discomfort in Rats: This model mimics the joint pain associated with osteoarthritis. Monoiodoacetate (MIA) was injected into the knee joint of rats, leading to cartilage degradation and joint discomfort. This compound was administered orally, and the weight distribution between the injured and contralateral hind limbs was measured. A more even weight distribution in treated animals compared to controls indicated a reduction in joint discomfort.[2]

Development Status

The publicly available information on this compound is primarily from its initial preclinical characterization. There is no readily available information to suggest that this compound has progressed into clinical trials. It is likely that this compound has remained a valuable research tool for studying the pharmacology of the IP receptor.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the prostacyclin (IP) receptor. Its discovery and preclinical development have provided significant insights into the role of the IP receptor in pain and inflammation. The detailed quantitative data and established experimental protocols associated with this compound make it a valuable pharmacological tool for researchers in the fields of drug discovery and biomedical science. While its clinical development status is unknown, its contribution to our understanding of IP receptor biology is clear.

References

- 1. RO1138452 and this compound: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. RO1138452 and this compound: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of RO3244794: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacodynamics of RO3244794, a potent and selective antagonist of the prostacyclin (IP) receptor. The information presented herein is intended to support further research and development efforts related to this compound.

Core Mechanism of Action

This compound, chemically identified as R-3-(4-fluoro-phenyl)-2-[5-(4-fluoro-phenyl)-benzofuran-2-ylmethoxycarbonylamino]-propionic acid, functions as a selective antagonist for the prostacyclin (IP) receptor.[1] The IP receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand prostacyclin (PGI2), primarily couples to the Gs alpha subunit.[2][3] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn mediates various physiological effects, including vasodilation and inhibition of platelet aggregation.[1][2][3] this compound exerts its effect by competitively binding to the IP receptor, thereby blocking the binding of prostacyclin and other agonists and inhibiting the subsequent downstream signaling cascade.

Quantitative Pharmacodynamic Data

The binding affinity and functional antagonism of this compound have been characterized in various in vitro systems. The following tables summarize the key quantitative data.

Table 1: Binding Affinity of this compound for the IP Receptor [1][4][5]

| System | Ligand | Parameter | Value (mean ± SEM) |

| Human Platelets | ³H-labelled iloprost (B1671730) | pKi | 7.7 ± 0.03 |

| Recombinant Human IP Receptor (CHO-K1 cells) | ³H-labelled iloprost | pKi | 6.9 ± 0.1 |

Table 2: Functional Antagonism of this compound at the Human IP Receptor [1][4]

| System | Agonist | Parameter | Value (mean ± SEM) |

| CHO-K1 cells expressing human IP receptor | Carbaprostacyclin (cPGI₂) | pIC₅₀ | 6.5 ± 0.06 |

| CHO-K1 cells expressing human IP receptor | Carbaprostacyclin (cPGI₂) | Functional pKi | 8.5 ± 0.11 |

Table 3: Selectivity Profile of this compound against other Prostanoid Receptors [1][4]

| Receptor Subtype | Parameter | Value |

| EP₁ | pKi | <5 |

| EP₃ | pKi | 5.38 |

| EP₄ | pKi | 5.74 |

| TP | pKi | 5.09 |

Signaling Pathway

The following diagram illustrates the signaling pathway of the prostacyclin (IP) receptor and the antagonistic action of this compound.

Caption: Antagonistic action of this compound on the IP receptor signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Radioligand Binding Assay for Receptor Affinity (pKi) Determination

Objective: To determine the binding affinity of this compound for the human IP receptor in both native (human platelets) and recombinant systems.

Materials:

-

Human platelets or CHO-K1 cells stably expressing the human IP receptor.

-

³H-labelled iloprost (radioligand).

-

This compound.

-

Binding buffer.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Prepare membrane fractions from human platelets or CHO-K1 cells expressing the IP receptor.

-

Incubation: In a multi-well plate, incubate the membrane preparations with a fixed concentration of ³H-labelled iloprost (e.g., 7.5–12 nM) and varying concentrations of this compound.

-

Equilibrium: Allow the binding reaction to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. Convert the Ki value to a pKi (-log(Ki)).

Functional Antagonism Assay (cAMP Accumulation)

Objective: To assess the functional antagonistic activity of this compound by measuring its ability to inhibit agonist-induced cAMP accumulation.

Materials:

-

CHO-K1 cells stably expressing the human IP receptor.

-

Carbaprostacyclin (cPGI₂), a stable prostacyclin analog, as the agonist.

-

This compound.

-

Stimulation buffer (e.g., Hank's buffered salt solution with 5 mM HEPES, 0.1% bovine serum albumin).

-

Isobutylmethylxanthine (IBMX), a phosphodiesterase inhibitor.

-

cAMP detection kit (e.g., AlphaScreen™).

Procedure:

-

Cell Culture: Culture CHO-K1 cells expressing the human IP receptor to an appropriate density.

-

Cell Preparation: Harvest and resuspend the cells in stimulation buffer containing IBMX.

-

Antagonist Incubation: Dispense varying concentrations of this compound into a 96-well plate.

-

Cell Addition: Add the cell suspension to the wells containing this compound and incubate.

-

Agonist Stimulation: Add a fixed concentration of cPGI₂ (e.g., 10 nM) to stimulate the IP receptor and induce cAMP production.

-

cAMP Detection: After a defined incubation period, measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the inhibition of cAMP accumulation against the concentration of this compound to determine the pIC₅₀ value. The functional pKi can be calculated using a modified Cheng-Prusoff equation.

Caption: General experimental workflows for characterizing this compound.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the prostacyclin IP receptor. Its pharmacodynamic profile, established through rigorous in vitro binding and functional assays, demonstrates high affinity for the IP receptor and effective inhibition of agonist-induced signaling. The selectivity of this compound for the IP receptor over other prostanoid receptors underscores its potential as a valuable tool for investigating the physiological and pathophysiological roles of the prostacyclin pathway and as a lead compound for the development of novel therapeutics.

References

- 1. RO1138452 and this compound: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prostacyclin receptor - Wikipedia [en.wikipedia.org]

- 3. Molecular recognition and activation of the prostacyclin receptor by anti-pulmonary arterial hypertension drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RO1138452 and this compound: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols: RO3244794 for In Vitro cAMP Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing RO3244794 as a selective antagonist in in vitro cyclic adenosine (B11128) monophosphate (cAMP) assays. This compound is a potent antagonist of the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR) that signals through the Gαs subunit to stimulate adenylyl cyclase and increase intracellular cAMP levels.[1][2] This document outlines the necessary reagents, experimental procedures, and data analysis for characterizing the inhibitory effect of this compound on IP receptor-mediated cAMP production.

Data Presentation

Table 1: Pharmacological Properties of this compound

| Parameter | System | Value (pKi / pIC50) | Agonist Used | Reference |

| Receptor Affinity (pKi) | Human Platelets | 7.7 ± 0.03 | ³H-iloprost | [1][2] |

| Receptor Affinity (pKi) | Recombinant Human IP Receptor (CHO-K1 cells) | 6.9 ± 0.1 | ³H-iloprost | [1][2] |

| Functional Antagonism (pIC50) | CHO-K1 cells expressing human IP receptor | 6.5 ± 0.06 | cPGI₂ (10 nM) | [1] |

| Antagonist Affinity (pKi) from functional assay | CHO-K1 cells expressing human IP receptor | 8.5 ± 0.11 | Carbaprostacyclin | [1][2] |

Table 2: Selectivity Profile of this compound [1][2]

| Receptor/Enzyme | pKi |

| EP₁ | <5 |

| EP₃ | 5.38 |

| EP₄ | 5.74 |

| TP | 5.09 |

Signaling Pathway

The prostacyclin (IP) receptor is a Gs-coupled GPCR.[3] Upon binding of an agonist like prostacyclin (PGI₂) or its analogs (e.g., cPGI₂, carbaprostacyclin), the receptor activates the Gαs subunit, which in turn stimulates adenylyl cyclase to convert ATP into cAMP.[3] this compound acts as a competitive antagonist at the IP receptor, blocking agonist binding and thereby inhibiting this signaling cascade and subsequent cAMP accumulation.

Caption: this compound antagonism of the IP receptor signaling pathway.

Experimental Protocols

This protocol is based on a homogenous, non-radioactive AlphaScreen™ cAMP assay performed in a 96-well or 384-well format.[1][3][4]

Materials and Reagents

-

Cells: CHO-K1 cells stably expressing the human IP receptor.[1]

-

Cell Culture Medium: MEM supplemented with 10% FBS and 2 mM glutamine.[4]

-

This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions in stimulation buffer.

-

IP Receptor Agonist: Carbaprostacyclin (cPGI₂) or Iloprost. Prepare a stock solution and dilute to the desired concentration in stimulation buffer.

-

Stimulation Buffer: HBSS containing 5 mM HEPES (pH 7.4), 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).[1][4]

-

cAMP Assay Kit: AlphaScreen™ cAMP Assay kit (containing biotinylated cAMP, Streptavidin-Donor beads, and anti-cAMP Acceptor beads).[4]

-

Plates: White, opaque 96-well or 384-well plates.[4]

-

Plate Reader: Capable of AlphaScreen™ detection.

Cell Preparation (Suspension Protocol)

-

Culture CHO-K1-hIP cells to 60-80% confluency.[5]

-

Wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution.[5]

-

Centrifuge the cell suspension at approximately 340 x g for 3-5 minutes.[5][6][7]

-

Discard the supernatant and resuspend the cell pellet in stimulation buffer.

-

Perform a cell count and adjust the cell density to the desired concentration (e.g., 100,000 cells/well).[1]

cAMP Assay Protocol

-

Compound Plating: Dispense 5 µL of varying concentrations of this compound (in stimulation buffer) into the wells of a 96-well plate in triplicate.[1] Include vehicle controls.

-

Cell Addition: Add 10 µL of the cell suspension containing anti-cAMP acceptor beads to each well.[1]

-

Incubation: Incubate the plate for 15 minutes at room temperature, protected from light.[1]

-

Agonist Stimulation: Add 5 µL of the IP receptor agonist (e.g., 10 nM cPGI₂) to all wells except the negative control wells.

-

Incubation: Incubate the plate for a specified time (e.g., 30-60 minutes) at room temperature.

-

Detection: Add the Streptavidin-Donor beads and incubate according to the manufacturer's instructions.

-

Read Plate: Measure the AlphaScreen™ signal using a compatible plate reader. The signal is inversely proportional to the amount of cAMP produced.[3]

Experimental Workflow

Caption: Workflow for an in vitro cAMP assay using this compound.

Data Analysis

-

The raw data (e.g., counts per second) will be inversely proportional to the cAMP concentration.

-

Generate a standard curve using known concentrations of cAMP to convert the experimental values to fmol/well of cAMP.

-

Plot the concentration of this compound against the percentage inhibition of the agonist-stimulated cAMP response.

-

Fit the data to a sigmoidal dose-response curve to determine the pIC₅₀ value for this compound.

-

The functional pKi can be calculated from the pIC₅₀ using the Cheng-Prusoff equation, which requires the EC₅₀ of the agonist used.[1]

References

- 1. RO1138452 and this compound: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RO1138452 and this compound: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. resources.revvity.com [resources.revvity.com]

- 4. resources.revvity.com [resources.revvity.com]

- 5. revvity.com [revvity.com]

- 6. resources.revvity.com [resources.revvity.com]

- 7. resources.revvity.com [resources.revvity.com]

Recommended working concentration of RO3244794 in cell culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and recommended working concentrations for the use of RO3244794, a potent and selective prostacyclin (IP) receptor antagonist, in various cell culture applications.

Mechanism of Action

This compound is a selective antagonist of the prostacyclin (IP) receptor, a G protein-coupled receptor.[1][2] The activation of the IP receptor by its natural ligand, prostacyclin (PGI2), typically leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][3] this compound competitively binds to the IP receptor, thereby blocking the downstream signaling cascade initiated by PGI2 and its analogs.[1][2] This antagonistic action makes it a valuable tool for studying the physiological and pathological roles of the PGI2-IP receptor signaling pathway in various cellular processes.

Quantitative Data Summary

The following tables summarize the binding affinity and functional potency of this compound in different in vitro systems.

Table 1: Binding Affinity (pKi) of this compound

| System | Radioligand | pKi | Reference |

| Human Platelets | ³H-iloprost | 7.7 ± 0.03 | [1] |

| Recombinant Human IP Receptor (CHO-K1 cells) | ³H-iloprost | 6.9 ± 0.1 | [1] |

Table 2: Functional Antagonism (pIC50) of this compound

| Cell Line | Agonist | Assay | pIC50 | Reference |

| CHO-K1 cells expressing human IP receptor | carbaprostacyclin (cPGI2) | cAMP Accumulation Inhibition | 6.5 ± 0.06 | [1] |

Signaling Pathway and Experimental Workflow

Diagram 1: this compound Signaling Pathway

Caption: this compound blocks PGI2-mediated activation of the IP receptor.

Diagram 2: General Experimental Workflow

Caption: A typical workflow for studying the effects of this compound.

Experimental Protocols

Functional Antagonism via cAMP Accumulation Assay in CHO-K1 Cells

This protocol is based on the methodology described for characterizing this compound's functional antagonism.[1]

Objective: To determine the inhibitory effect of this compound on agonist-induced cAMP production in cells expressing the human IP receptor.

Materials:

-

CHO-K1 cells stably expressing the human IP receptor

-

Cell culture medium (e.g., Ham's F-12 with 10% FBS, G418)

-

This compound

-

Prostacyclin agonist (e.g., carbaprostacyclin - cPGI2)

-

Stimulation buffer (e.g., Hank's Balanced Salt Solution with 5 mM HEPES, 0.1% BSA)

-

IBMX (a phosphodiesterase inhibitor)

-

cAMP detection kit (e.g., AlphaScreen™)

-

96-well plates

Protocol:

-

Cell Culture: Culture CHO-K1 cells expressing the human IP receptor in appropriate media until they reach the desired confluency.

-

Cell Preparation:

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in stimulation buffer containing 0.5 mM IBMX.

-

Determine cell density and adjust to a final plating density of approximately 100,000 cells per well in a 96-well plate.[1]

-

-

Treatment:

-

Prepare serial dilutions of this compound in stimulation buffer.

-

Add the this compound dilutions to the wells of the 96-well plate.

-

Add the cell suspension to the wells.

-

Incubate for approximately 15 minutes at room temperature.[1]

-

Add a fixed concentration of the agonist (e.g., 10 nM cPGI2) to stimulate cAMP production.[1]

-

-

cAMP Measurement:

-

After agonist stimulation (time as per manufacturer's recommendation for the cAMP kit), lyse the cells and measure the intracellular cAMP levels using a suitable cAMP detection kit.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of the agonist-induced cAMP response for each concentration of this compound.

-

Plot the concentration-response curve and determine the IC50 value.

-

Recommended Working Concentration: Based on the pIC50 value of 6.5, a starting concentration range of 1 nM to 10 µM is recommended for generating a full dose-response curve.[1]

Inhibition of Smooth Muscle Cell Proliferation (General Protocol)

Objective: To assess the effect of this compound on the proliferation of vascular smooth muscle cells (VSMCs) induced by IP receptor agonists.

Materials:

-

Vascular Smooth Muscle Cells (e.g., primary human aortic or rat aortic)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

IP receptor agonist (e.g., iloprost (B1671730) or cicaprost)

-

Cell proliferation assay kit (e.g., MTT, BrdU, or cell counting)

Protocol:

-

Cell Seeding: Seed VSMCs in a 96-well plate at a density that allows for logarithmic growth during the experiment.

-

Serum Starvation: Once the cells have adhered, serum-starve them for 24 hours to synchronize the cell cycle.

-

Treatment:

-

Pre-incubate the cells with various concentrations of this compound for 1-2 hours.

-

Add the IP receptor agonist to stimulate proliferation.

-

Include appropriate controls (vehicle, agonist alone, this compound alone).

-

-

Incubation: Incubate the cells for 24-72 hours.

-

Proliferation Assessment: Measure cell proliferation using a standard assay.

-

Data Analysis: Determine the effect of this compound on agonist-induced cell proliferation and calculate the IC50 if applicable.

Recommended Working Concentration: A starting concentration range of 10 nM to 30 µM should be tested to determine the optimal inhibitory concentration in your specific cell type and experimental conditions.

Anti-Inflammatory Assay in Macrophages (General Protocol)

Objective: To evaluate the potential of this compound to modulate the inflammatory response in macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7 or THP-1)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Lipopolysaccharide (LPS)

-

This compound

-

ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)

Protocol:

-

Cell Seeding: Plate macrophages in a 24-well or 96-well plate. For THP-1 cells, differentiate them into macrophages using PMA.

-

Treatment:

-

Pre-treat the cells with different concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response.

-

-

Incubation: Incubate for 6-24 hours.

-

Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines using ELISA kits.

-

Data Analysis: Analyze the effect of this compound on LPS-induced cytokine production.

Recommended Working Concentration: A concentration range of 100 nM to 50 µM is a suggested starting point for these assays.

Platelet Aggregation Assay (General Protocol)

Objective: To determine the ability of this compound to block the anti-aggregatory effect of IP receptor agonists on platelets.

Materials:

-

Freshly prepared platelet-rich plasma (PRP)

-

Platelet agonist (e.g., ADP, collagen)

-

IP receptor agonist (e.g., PGI2 or iloprost)

-

This compound

-

Platelet aggregometer

Protocol:

-

PRP Preparation: Obtain fresh blood and prepare PRP by centrifugation.

-

Treatment:

-

In an aggregometer cuvette, incubate PRP with a known concentration of an IP receptor agonist to inhibit platelet aggregation.

-

In separate experiments, pre-incubate the PRP with various concentrations of this compound before adding the IP receptor agonist.

-

-

Aggregation Measurement:

-

Add a platelet agonist (e.g., ADP) to induce aggregation.

-

Measure platelet aggregation using light transmission aggregometry.

-

-

Data Analysis: Determine the concentration of this compound required to reverse the inhibitory effect of the IP receptor agonist on platelet aggregation.

Recommended Working Concentration: Based on its high affinity for the platelet IP receptor (pKi of 7.7), a starting concentration range of 10 nM to 10 µM is recommended.[1]

Solubility and Storage

-

Solubility: Consult the manufacturer's data sheet for specific solubility information. It is typically soluble in DMSO.

-

Storage: Store the stock solution at -20°C or -80°C as recommended by the supplier to ensure stability.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of the prostacyclin IP receptor in a variety of cellular systems. The provided protocols offer a starting point for utilizing this compound in cell culture experiments. It is recommended that researchers optimize the working concentrations and incubation times for their specific cell type and experimental setup.

References

- 1. RO1138452 and this compound: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RO1138452 and this compound: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparation of RO3244794 Stock Solution in DMSO

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a stock solution of RO3244794, a potent and selective prostacyclin (IP) receptor antagonist, using Dimethyl Sulfoxide (DMSO) as the solvent. Adherence to this protocol is crucial for ensuring the stability, and reliable performance of the compound in downstream applications.

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below. This information is essential for accurate preparation of stock solutions and for experimental design.

| Parameter | Value | Reference |

| Molecular Weight | 451.42 g/mol | [1][2][3] |

| Appearance | White to off-white solid | [1] |

| Chemical Formula | C25H19F2NO5 | [4] |

| Solubility in DMSO | ≥ 4.54 mg/mL (≥ 10.06 mM) | [2] |

| Recommended Storage (Solid) | -20°C for long-term (months to years) | [4] |

| Recommended Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month (protect from light) | [1] |

Note: One source indicates a higher solubility of 50 mg/mL (110.76 mM) in DMSO with the aid of ultrasonic treatment. It is recommended to start with the lower concentration to ensure complete dissolution.[1]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials and Equipment:

-

This compound powder

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Calibrated micropipettes

-

Vortex mixer

-

Sonicator (water bath)

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

-

Preparation: Before starting, ensure that the this compound powder and DMSO are at room temperature to prevent condensation of atmospheric moisture. It is crucial to use anhydrous DMSO as its hygroscopic nature can impact the solubility of the product.[1]

-

Weighing: Tare a sterile microcentrifuge tube or vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.51 mg of this compound.

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. To continue the example, add 1 mL of DMSO to the 4.51 mg of powder.

-

Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.

-

Sonication (Recommended): If the compound does not fully dissolve with vortexing, place the vial in a water bath sonicator for 10-15 minutes.[2] Visually inspect the solution to ensure there are no visible particles.

-

Aliquoting and Storage: Once the this compound is completely dissolved, it is recommended to aliquot the stock solution into single-use volumes in sterile, tightly sealed microcentrifuge tubes or amber vials. This minimizes the number of freeze-thaw cycles, which can degrade the compound.

-

Long-term Storage: Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Always protect the stock solution from light.[1]

Safety Precautions:

-

Always handle this compound and DMSO in a well-ventilated area or a chemical fume hood.

-

Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for preparing the this compound stock solution and its mechanism of action.

Caption: Workflow for preparing this compound stock solution.

Caption: this compound as a prostacyclin receptor antagonist.

References

Application Notes and Protocols for RO3244794 in Platelet Aggregation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the use of RO3244794 in platelet aggregation studies. This compound is a potent and selective antagonist of the prostacyclin receptor (IP receptor)[1][2]. In platelets, the activation of the IP receptor by its natural ligand, prostacyclin (PGI2), leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn inhibits platelet activation and aggregation[3][4]. By blocking this key inhibitory pathway, this compound can be a valuable tool to study the mechanisms of platelet activation and to investigate the effects of pro-aggregatory stimuli in the absence of IP receptor-mediated inhibition.

While the user's initial interest was in the context of Protease-Activated Receptor 4 (PAR4), it is important to clarify that this compound is not a PAR4 antagonist. However, it can be used in conjunction with PAR4 agonists to dissect the interplay between the inhibitory IP signaling pathway and the activatory PAR4 signaling pathway in platelets. Thrombin is a potent platelet agonist that activates platelets through both PAR1 and PAR4[5][6][7]. PAR4 activation leads to sustained signaling that is crucial for stable thrombus formation[6]. By using this compound to block the inhibitory IP pathway, researchers can potentially unmask or enhance the pro-aggregatory effects of PAR4 activation, providing a clearer understanding of its signaling cascade.

Data Presentation

The following table summarizes the key quantitative data for this compound based on published literature.

| Parameter | Value | Species/System | Reference |

| Receptor Affinity (pKi) | 7.7 ± 0.03 | Human Platelets | [1][2] |

| 6.9 ± 0.1 | Recombinant Human IP Receptor | [1][2] | |

| Functional Antagonist Affinity (pKi) | 8.5 ± 0.11 | CHO-K1 cells expressing human IP receptor (cAMP accumulation) | [1][2] |

| Selectivity | Highly selective for the IP receptor over EP1, EP3, EP4, and TP receptors | Not Specified | [1][2] |

Signaling Pathways

The following diagram illustrates the signaling pathway of the prostacyclin (IP) receptor in platelets and the mechanism of action of this compound.

Caption: IP Receptor Signaling Pathway and this compound Mechanism of Action.

This second diagram illustrates a potential experimental workflow where this compound is used to study PAR4-mediated platelet aggregation.

Caption: Experimental Workflow for Studying PAR4-Mediated Platelet Aggregation using this compound.

Experimental Protocols

Protocol 1: Preparation of Platelet-Rich Plasma (PRP)

This protocol describes the preparation of PRP from human whole blood for use in platelet aggregation studies.

Materials:

-

Human whole blood collected in 3.2% or 3.8% sodium citrate (B86180) tubes.

-

Plastic or siliconized glassware to prevent platelet activation.

-

Benchtop centrifuge with a swinging bucket rotor.

Procedure:

-

Collect whole blood into sodium citrate tubes. Avoid trauma to the vein to prevent activation of platelets.

-

Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.

-

Carefully collect the supernatant, which is the platelet-rich plasma (PRP), without disturbing the buffy coat layer.

-

Keep the PRP at room temperature for use within 3-4 hours. Do not refrigerate, as this can activate platelets.

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 1500-2000 x g for 15 minutes. PPP is used as a reference (100% aggregation) in light transmission aggregometry.

Protocol 2: Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol details the use of this compound in a platelet aggregation assay to study the effect of a PAR4 agonist.

Materials:

-

Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP).

-

Light Transmission Aggregometer.

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and then diluted in saline).

-

PAR4 activating peptide (PAR4-AP), e.g., AYPGKF-NH2, as the agonist.

-

Vehicle control (the same solvent used for this compound).

-

Saline.

Procedure:

-

Instrument Setup:

-

Turn on the aggregometer and allow it to warm up to 37°C.

-

Calibrate the instrument using PPP for 100% aggregation and PRP for 0% aggregation.

-

-

Assay Preparation:

-

Pipette an appropriate volume of PRP (typically 250-450 µL) into the aggregometer cuvettes containing a stir bar.

-

Place the cuvettes in the incubation wells at 37°C for at least 5 minutes to allow the temperature to equilibrate.

-

-

Pre-incubation with this compound:

-

Add a small volume of the this compound solution (at various desired final concentrations) or vehicle to the PRP.

-

Incubate for a predetermined time (e.g., 2-5 minutes) to allow the antagonist to bind to the IP receptors.

-

-

Initiation of Aggregation:

-

Move the cuvette to the assay well.

-

Add the PAR4-AP agonist to the PRP to induce aggregation. The final concentration of the agonist should be determined from a dose-response curve.

-

-

Data Acquisition:

-

Record the change in light transmission for a set period (e.g., 5-10 minutes) or until the aggregation response has reached a plateau.

-

-

Data Analysis:

-

The primary endpoint is the maximal percentage of aggregation. The lag time to the onset of aggregation can also be measured.

-

Compare the aggregation curves and quantitative data from samples treated with this compound to the vehicle control. An increase in aggregation in the presence of this compound would indicate a role for endogenous or exogenous IP receptor ligands in modulating PAR4-mediated platelet activation.

-

Conclusion

This compound is a valuable pharmacological tool for investigating platelet function. As a selective IP receptor antagonist, it allows for the specific blockade of the primary inhibitory pathway in platelets. This enables a more detailed study of pro-aggregatory signaling pathways, such as that mediated by PAR4, by removing the confounding influence of prostacyclin-mediated inhibition. The protocols and data presented here provide a foundation for researchers to design and execute robust experiments to further elucidate the complex mechanisms of platelet aggregation.

References

- 1. RO1138452 and this compound: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RO1138452 and this compound: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prostacyclin inhibits mobilisation of fibrinogen-binding sites on human ADP- and thrombin-treated platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synergistic inhibition of platelet activation by plasmin and prostaglandin I2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Blockade of protease-activated receptor-4 (PAR4) provides robust antithrombotic activity with low bleeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PAR4: PARticularly important 4 anti-platelet therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for RO3244794 Administration in Carrageenan-Induced Hyperalgesia

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO3244794 is a potent and selective antagonist of the prostacyclin (PGI₂) receptor, also known as the IP receptor.[1][2] The IP receptor is a G protein-coupled receptor that plays a significant role in inflammatory processes and the modulation of nociception.[1][3][4] Carrageenan-induced hyperalgesia is a widely utilized and well-characterized animal model of acute inflammatory pain.[5][6] Subcutaneous injection of carrageenan into the paw of a rodent elicits a localized inflammatory response characterized by edema, infiltration of immune cells, and a heightened sensitivity to noxious stimuli (hyperalgesia).[5][6] This model is instrumental in the preclinical evaluation of novel analgesic and anti-inflammatory compounds. These application notes provide a detailed protocol for the administration of this compound to assess its efficacy in attenuating carrageenan-induced mechanical hyperalgesia in a rat model.

Mechanism of Action of this compound

This compound functions as a competitive antagonist at the prostacyclin (IP) receptor.[1][2] In the context of inflammation, tissue injury leads to the release of various inflammatory mediators, including prostaglandins (B1171923) such as prostacyclin (PGI₂). PGI₂ binds to and activates the IP receptor on primary afferent neurons. The IP receptor is primarily coupled to a Gs alpha subunit (Gαs) of a heterotrimeric G protein.[4] Activation of the IP receptor stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels, in turn, activate Protein Kinase A (PKA). PKA can then phosphorylate and sensitize various ion channels, such as transient receptor potential (TRP) channels and voltage-gated sodium channels, on the neuronal membrane. This sensitization lowers the activation threshold of nociceptors, resulting in a state of hyperalgesia where stimuli that would normally be non-painful or mildly painful are perceived as intensely painful. This compound, by blocking the binding of PGI₂ to the IP receptor, prevents this signaling cascade, thereby reducing the sensitization of nociceptors and alleviating inflammatory pain.

Figure 1: Signaling pathway of the prostacyclin IP receptor in hyperalgesia and the antagonistic action of this compound.

Experimental Protocols

This section details the methodology for investigating the effects of this compound on carrageenan-induced mechanical hyperalgesia in rats.

Materials and Reagents

-

This compound

-

Vehicle for this compound (e.g., 10% DMSO and 50% propylene (B89431) glycol)

-

λ-Carrageenan

-

Sterile 0.9% saline

-

Male Sprague-Dawley or Wistar rats (280-300 g)

-

Ugo Basile Analgesy Meter (or equivalent electronic von Frey apparatus) for Randall-Selitto test

-

Oral gavage needles

-

27-gauge needles and 1 ml syringes

Animal Model

Adult male Sprague-Dawley or Wistar rats weighing between 280 and 300 grams are suitable for this model. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water. All experimental procedures should be conducted in accordance with institutional animal care and use committee guidelines.

Experimental Workflow

Figure 2: Experimental workflow for the administration of this compound in a carrageenan-induced hyperalgesia model.

Detailed Protocol

-

Acclimatization and Baseline Measurement:

-

Allow the rats to acclimate to the testing environment for at least 30 minutes before any measurements are taken.

-

Gently restrain the rat and apply the stylus of the Ugo Basile Analgesy Meter to the plantar surface of the right hind paw.

-

Apply a linearly increasing pressure until the rat withdraws its paw, vocalizes, or struggles. This pressure is recorded as the paw withdrawal threshold (PWT) in grams.

-

Repeat the measurement two to three times on the same paw with at least a 5-minute interval between measurements and calculate the mean to establish the baseline PWT.

-

-

Induction of Hyperalgesia:

-

Prepare a 2% (w/v) solution of λ-carrageenan in sterile 0.9% saline.

-

Briefly anesthetize the rats with isoflurane (B1672236) or another suitable anesthetic.

-

Inject 100 µL of the 2% carrageenan solution subcutaneously into the plantar surface of the right hind paw using a 27-gauge needle.

-

-

This compound Administration:

-

Prepare solutions of this compound at the desired concentrations (e.g., 0.3, 1, 3, 10, and 30 mg/kg) in a suitable vehicle (e.g., 10% DMSO and 50% propylene glycol). A vehicle control group should also be prepared.

-

Two hours after the carrageenan injection, administer the prepared solutions of this compound or vehicle to the rats via oral gavage.

-

-

Assessment of Mechanical Hyperalgesia:

-

One hour after the administration of this compound or vehicle (i.e., three hours post-carrageenan injection), measure the paw withdrawal threshold using the Ugo Basile Analgesy Meter as described in the baseline measurement step.

-

The data are typically expressed as the mean paw withdrawal threshold (in grams) ± standard error of the mean (S.E.M.).

-

Data Presentation

The following table summarizes the quantitative data on the effect of oral administration of this compound on carrageenan-induced mechanical hyperalgesia in rats.[1]

| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) ± S.E.M. |

| Vehicle | - | 75 ± 5 |

| This compound | 0.3 | 80 ± 6 |

| This compound | 1 | 95 ± 8 |

| This compound | 3 | 110 ± 10 |

| This compound | 10 | 125 ± 12 |

| This compound | 30 | 130 ± 15 |

*Indicates a statistically significant difference compared to the vehicle-treated group.

Conclusion

This compound demonstrates a dose-dependent analgesic effect in the carrageenan-induced model of inflammatory pain, signifying the crucial role of the prostacyclin IP receptor in the development of mechanical hyperalgesia. The protocols outlined in this document provide a robust framework for the in vivo evaluation of IP receptor antagonists as potential therapeutic agents for the management of inflammatory pain.

References

- 1. RO1138452 and this compound: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RO1138452 and this compound: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. General Pathways of Pain Sensation and the Major Neurotransmitters Involved in Pain Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prostacyclin: An Inflammatory Paradox - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carrageenan-Induced Inflammatory Pain Model for Novel Analgesics [aragen.com]

Application Notes and Protocols: Assessing RO3244794 in the Acetic Acid-Induced Writhing Test

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acetic acid-induced writhing test is a standard and widely used model for screening the efficacy of analgesic agents, particularly those with peripheral activity.[1] The intraperitoneal injection of acetic acid induces a characteristic writhing response in rodents, which is a quantifiable measure of visceral pain.[2] This pain response is mediated by the release of endogenous mediators such as prostaglandins (B1171923) and bradykinin, which sensitize nociceptors.[3] RO3244794 is a potent and selective antagonist of the prostacyclin (PGI2) receptor (IP receptor).[4][5] Since prostacyclin is a key mediator of inflammatory pain, the acetic acid-induced writhing test is a suitable model to evaluate the analgesic potential of this compound.[4][6] These application notes provide a detailed protocol for assessing the analgesic effects of this compound using this model.

Mechanism of Action: this compound

This compound exerts its analgesic effects by competitively blocking the IP receptor, a G-protein coupled receptor.[7] In response to tissue injury and inflammation, such as that induced by acetic acid, cyclooxygenase (COX) enzymes produce various prostaglandins, including prostacyclin (PGI2). PGI2 then binds to and activates IP receptors on sensory neurons.[3] This activation leads to a signaling cascade involving the Gs alpha subunit, adenylyl cyclase activation, and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[8] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and sensitizes ion channels involved in nociception, leading to an increased pain signal.[9] By antagonizing the IP receptor, this compound prevents the binding of PGI2 and disrupts this signaling pathway, thereby reducing the sensitization of nociceptors and attenuating the pain response.[4]

Experimental Protocol

This protocol outlines the assessment of this compound in the acetic acid-induced writhing test in mice.

Materials and Reagents

-

Animals: Male Swiss albino mice (20-30 g).

-

Test Compound: this compound.

-

Standard Drug (Positive Control): Morphine sulfate (B86663) or Diclofenac sodium.

-

Vehicle: A suitable vehicle for intravenous administration of a poorly soluble compound. A common example is a mixture of Dimethyl sulfoxide (B87167) (DMSO), Polyethylene glycol 400 (PEG 400), and saline (0.9% NaCl).

-

Irritant: Acetic acid solution (0.6% or 1% v/v in distilled water).[1][6]

-

Equipment:

-

Animal balance

-

Syringes (1 ml) with appropriate gauge needles for intravenous and intraperitoneal administration

-

Transparent observation chambers

-

Stopwatch

-

Preparation of Solutions

| Solution | Preparation Instructions |

| This compound | Prepare stock solutions of this compound in a suitable vehicle. For a dose-response study, prepare serial dilutions to achieve final doses of 1, 3, 10, and 30 mg/kg. The final injection volume should be 5-10 ml/kg. |

| Vehicle Control | Prepare the same vehicle used for this compound without the active compound. |

| Standard Drug | Dissolve Morphine sulfate in 0.9% saline to a final concentration for a dose of 5 mg/kg.[6] Alternatively, dissolve Diclofenac sodium in a suitable vehicle for a dose of 10 mg/kg. The final injection volume should be consistent with the test groups. |

| Acetic Acid Solution | Prepare a 1% (v/v) solution of acetic acid in distilled water.[6] For example, add 1 ml of glacial acetic acid to 99 ml of distilled water. |

Experimental Design and Procedure

-

Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week prior to the experiment, with free access to food and water.

-

Fasting: Fast the animals for 12-18 hours before the experiment, with continued access to water.[1]

-

Grouping: Randomly divide the mice into the following groups (n=6-8 per group):

-

Group I (Vehicle Control): Receives the vehicle intravenously (i.v.).

-

Group II (Positive Control): Receives the standard drug (e.g., Morphine sulfate, 5 mg/kg, subcutaneously or Diclofenac sodium, 10 mg/kg, intraperitoneally).

-

Group III-VI (Test Groups): Receive this compound at doses of 1, 3, 10, and 30 mg/kg, i.v.[4]

-

-

Drug Administration: Administer the vehicle, standard drug, or this compound to the respective groups. A pre-treatment time of 30-60 minutes is recommended before the induction of writhing.[4]

-

Induction of Writhing: After the pre-treatment period, administer the 1% acetic acid solution (10 ml/kg or 1 ml/100g body weight) intraperitoneally (i.p.) to each mouse.[6]

-